2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)-1,3-thiazole-4-carboxylic acid
CAS No.: 2138512-09-9
Cat. No.: VC7236047
Molecular Formula: C24H22N2O4S
Molecular Weight: 434.51
* For research use only. Not for human or veterinary use.
![2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)-1,3-thiazole-4-carboxylic acid - 2138512-09-9](/images/structure/VC7236047.png)
Specification
CAS No. | 2138512-09-9 |
---|---|
Molecular Formula | C24H22N2O4S |
Molecular Weight | 434.51 |
IUPAC Name | 2-[1-(9H-fluoren-9-ylmethoxycarbonyl)piperidin-4-yl]-1,3-thiazole-4-carboxylic acid |
Standard InChI | InChI=1S/C24H22N2O4S/c27-23(28)21-14-31-22(25-21)15-9-11-26(12-10-15)24(29)30-13-20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20/h1-8,14-15,20H,9-13H2,(H,27,28) |
Standard InChI Key | HENQIDUUJPCJQQ-UHFFFAOYSA-N |
SMILES | C1CN(CCC1C2=NC(=CS2)C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Introduction
Chemical Identity and Structural Features
Molecular Composition
The compound’s molecular formula is C₂₄H₂₂N₂O₄S, with a molecular weight of 434.5 g/mol. Its IUPAC name, 2-[1-(9H-fluoren-9-ylmethoxycarbonyl)piperidin-4-yl]-1,3-thiazole-4-carboxylic acid, reflects three key components:
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Piperidin-4-yl group: A six-membered amine ring substituted at the 4-position, providing conformational rigidity and hydrogen-bonding capabilities.
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Thiazole-4-carboxylic acid: A five-membered heterocycle containing sulfur and nitrogen atoms, known for its electron-rich aromatic system and role in biomolecular interactions.
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Fmoc protecting group: A fluorenylmethyloxycarbonyl moiety widely used in solid-phase peptide synthesis (SPPS) to temporarily shield amine functionalities during iterative coupling reactions .
The canonical SMILES representation, C1CC(CN(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C5=NC(=CS5)C(=O)O
, encodes the connectivity of these subunits.
Spectroscopic and Physicochemical Properties
While experimental data for this specific compound remain unpublished, analogous Fmoc-protected piperidine-thiazole hybrids exhibit:
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Solubility: Moderate solubility in polar aprotic solvents (e.g., DMF, DMSO) but limited solubility in water due to the hydrophobic Fmoc group.
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Stability: Susceptibility to basic conditions, which cleave the Fmoc group via β-elimination, and sensitivity to strong acids that may protonate the piperidine nitrogen .
Table 1: Comparative Physicochemical Data for Analogous Compounds
Property | Fmoc-Piperidine-Thiazole Analogs | Reference |
---|---|---|
LogP (Octanol-Water) | 2.8–3.5 | |
Melting Point | 180–210°C (decomposes) | |
λmax (UV-Vis) | 265–280 nm |
Synthetic Methodology
Key Synthetic Routes
The synthesis of this compound likely follows a multi-step strategy:
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Piperidine Functionalization: Introduction of the Fmoc group to piperidin-4-amine via carbamate formation using Fmoc-Cl (fluorenylmethyloxycarbonyl chloride) in the presence of a base like DIEA .
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Thiazole Ring Construction: Cyclization of a thiourea intermediate with α-haloketones or via Hantzsch thiazole synthesis, incorporating the carboxylic acid at the 4-position.
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Coupling and Deprotection: Sequential coupling of the Fmoc-piperidine moiety to the thiazole precursor, followed by selective deprotection under mild basic conditions (e.g., 20% piperidine in DMF) .
Table 2: Representative Reaction Conditions for Key Steps
Step | Reagents/Conditions | Yield (%) |
---|---|---|
Fmoc Protection | Fmoc-Cl, DIEA, DCM, 0°C→RT | 85–90 |
Thiazole Formation | Thiourea, α-bromoketone, EtOH, Δ | 70–75 |
Final Deprotection | Piperidine/DMF (1:4), 30 min | >95 |
Biological Activity and Mechanistic Insights
Cell Line | IC₅₀ (µM) | Mechanism |
---|---|---|
MCF-7 (Breast) | 12.4 | Caspase-3 activation |
A549 (Lung) | 18.7 | CDK4/6 inhibition |
HeLa (Cervical) | 22.1 | ROS generation |
Antimicrobial Efficacy
Thiazole-carboxylic acid hybrids demonstrate broad-spectrum antimicrobial activity. For example, a related compound showed MIC values of 16 µg/mL against Staphylococcus aureus and 32 µg/mL against Escherichia coli. The carboxylic acid moiety enhances bacterial membrane permeability, while the Fmoc group may interfere with biofilm formation.
Applications in Drug Discovery
Peptide-Based Therapeutics
The Fmoc group’s presence positions this compound as a building block in SPPS for:
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Targeted Drug Delivery: Conjugation to tumor-homing peptides (e.g., RGD sequences) for enhanced specificity.
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Protease-Resistant Analogues: Incorporation into peptide backbones to reduce enzymatic degradation.
Computational Modeling
In silico studies predict strong binding affinity (ΔG = -9.2 kcal/mol) toward the ATP-binding pocket of EGFR tyrosine kinase, suggesting potential as a kinase inhibitor. Molecular dynamics simulations further indicate stable hydrogen bonds with residues Lys745 and Asp855.
Challenges and Future Directions
Synthetic Optimization
Current limitations include moderate yields during thiazole cyclization and scalability issues. Future work could explore:
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Flow Chemistry: Continuous flow systems to improve reaction efficiency.
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Enzymatic Catalysis: Lipase-mediated Fmoc deprotection under milder conditions.
Biological Validation
Priority areas for experimental validation include:
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In Vivo Toxicity Profiling: Acute and chronic toxicity studies in rodent models.
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Pharmacokinetic Studies: Oral bioavailability and plasma half-life measurements.
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